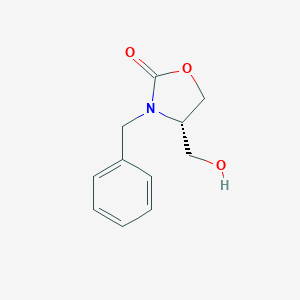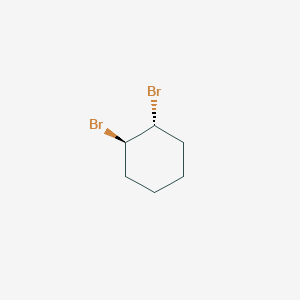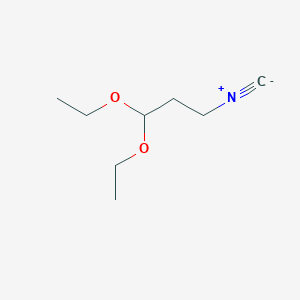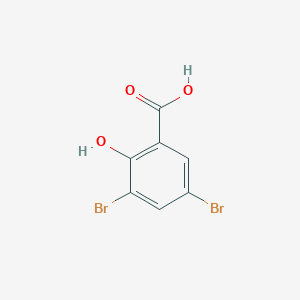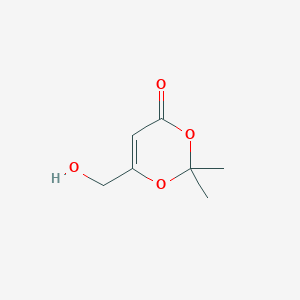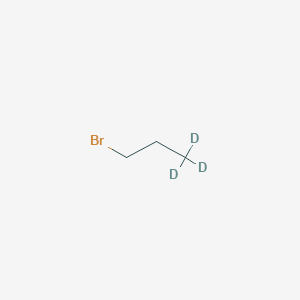
1-Bromopropane-3,3,3-d3
Overview
Description
1-Bromopropane-3,3,3-d3, also known as this compound, is a deuterated compound with the molecular formula CD3CH2CH2Br. This compound is a stable isotope-labeled analog of 1-bromopropane, where the three hydrogen atoms on the terminal carbon are replaced with deuterium atoms. It is commonly used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromopropane-3,3,3-d3 can be synthesized through the bromination of propyl-3,3,3-d3 alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
In industrial settings, the production of propyl bromide-3,3,3-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and isotopic purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromopropane-3,3,3-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile, such as hydroxide (OH^-), cyanide (CN^-), or alkoxide (RO^-).
Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium alkoxides (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted propanes, such as propanol, propanenitrile, and propyl ethers.
Elimination: The major product is propene.
Scientific Research Applications
1-Bromopropane-3,3,3-d3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies. The deuterium atoms allow for the tracking of molecular transformations and the study of isotope effects.
Biology: It is employed in metabolic studies to investigate the pathways and rates of biochemical reactions involving brominated compounds.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of brominated drugs.
Industry: It is utilized in the development of new materials and the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of propyl bromide-3,3,3-d3 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The deuterium atoms in propyl bromide-3,3,3-d3 can influence the reaction rates and pathways due to the isotope effect .
Comparison with Similar Compounds
1-Bromopropane-3,3,3-d3 can be compared with other deuterated and non-deuterated alkyl bromides:
1-Bromopropane: The non-deuterated analog of propyl bromide-3,3,3-d3. It has similar chemical properties but lacks the isotope labeling, making it less useful for certain research applications.
1-Bromobutane-4,4,4-d3: Another deuterated alkyl bromide with deuterium atoms on the terminal carbon.
1-Bromobutane: The non-deuterated analog of 1-bromobutane-4,4,4-d3.
This compound stands out due to its specific deuterium labeling, which makes it a valuable tool in various scientific studies .
Properties
IUPAC Name |
3-bromo-1,1,1-trideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481955 | |
| Record name | Propyl bromide-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61809-88-9 | |
| Record name | Propyl bromide-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61809-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







